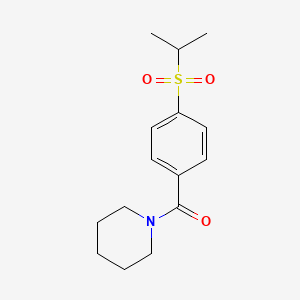
4-Hydroxy-2-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methylbutanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a four-carbon chain with a methyl group (-CH3) at the second carbon. This compound is known for its role in various chemical reactions and its applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-methylbutanal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by a reduction step. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-hydroxy-2-methylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-hydroxy-2-methylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed
Oxidation: 4-Hydroxy-2-methylbutanoic acid.
Reduction: 4-Hydroxy-2-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-2-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of flavors and fragrances due to its aldehyde functional group.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanal: Another branched aldehyde with similar reactivity but lacking the hydroxyl group.
3-Methylbutanal: Similar structure but with the methyl group at the third carbon.
4-Hydroxybutanal: Similar structure but without the methyl group at the second carbon.
Uniqueness
4-Hydroxy-2-methylbutanal is unique due to the presence of both a hydroxyl group and a methyl group on the same carbon chain, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic pathways and applications.
Properties
CAS No. |
22073-05-8 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
4-hydroxy-2-methylbutanal |
InChI |
InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
PLBZJQQQFIOXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
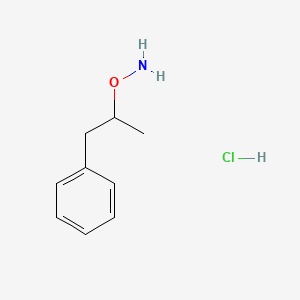
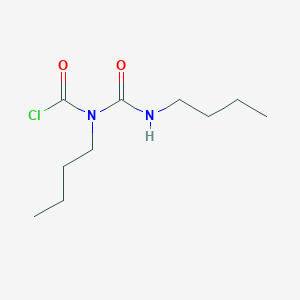
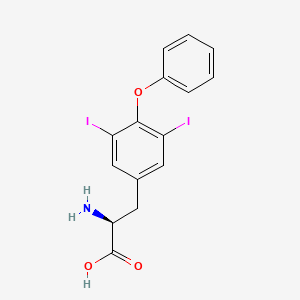
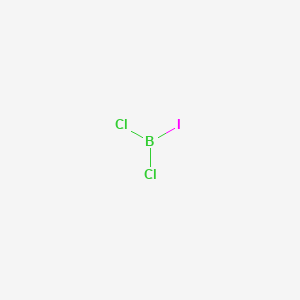

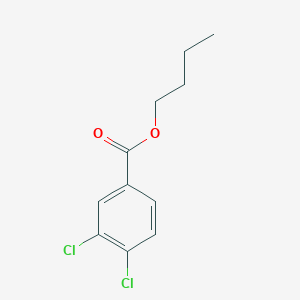

![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)
